2-Amino-2,3-dimethylbutanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-2,3-dimethylbutanenitrile often involves reactions that allow for the introduction of amino and nitrile groups into the molecular structure. A method for synthesizing related compounds includes the reaction between 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, leading to derivatives such as 2-Amino-2,3-dimethylbutanamide. This process exemplifies the synthetic strategies employed to create such molecules, where functional group transformations play a crucial role (Yong-xian Yin, 2010).
Scientific Research Applications
Synthesis of Cyclopropane Derivatives:
- Aelterman et al. (1999) explored the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile, leading to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. These compounds are potential precursors for various derivatives with potential applications in organic synthesis (Aelterman et al., 1999).
Crystallographic Characterization:
- Yin (2010) performed crystallographic characterization of 2-amino-2,3-dimethylbutanamide, synthesized from 2-amino-2,3-dimethylbutanonitrile, providing insights into the structural aspects of these compounds (Yin, 2010).
Synthesis of Pyrimidoquinoline Derivatives:
- Elkholy and Morsy (2006) discussed the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. These compounds demonstrate potential antimicrobial activity, highlighting their pharmacological relevance (Elkholy & Morsy, 2006).
Synthesis of Chromenoquinoline Derivatives:
- Han et al. (2015) reported on the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. These novel compounds have potential applications in medicinal chemistry (Han et al., 2015).
Functionalization of Polyethylene Glycol:
- Sedlák et al. (2008) utilized reactions involving 2-amino-2,3-dimethylbutanenitrile for the functionalization of polyethylene glycol. This method has implications in material science, particularly in the synthesis of polymers with specific functional groups (Sedlák et al., 2008).
Electrochemical and Photoluminescent Properties:
- Ekinci et al. (2000) studied the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, related to 2-amino-2,3-dimethylbutanenitrile, revealing potential applications in the development of new photoluminescent materials (Ekinci et al., 2000).
Safety And Hazards
2-Amino-2,3-dimethylbutanenitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, the person should be moved to fresh air .
properties
IUPAC Name |
2-amino-2,3-dimethylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOHBROWLMCZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027759 | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-2,3-dimethylbutanenitrile | |
CAS RN |
13893-53-3 | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2,3-dimethylbutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2,3-dimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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